N-(naphthalen-2-yl)-1-benzothiophen-3-amine
Description
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine is a compound that combines the structural features of both benzo[b]thiophene and naphthalene
Properties
Molecular Formula |
C18H13NS |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-6-14-11-15(10-9-13(14)5-1)19-17-12-20-18-8-4-3-7-16(17)18/h1-12,19H |
InChI Key |
CAZSMVIFHAEQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine typically involves the coupling of benzo[b]thiophene and naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a benzo[b]thiophene boronic acid with a naphthalene halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized thiophene and naphthalene derivatives.
Scientific Research Applications
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the fabrication of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents, leading to variations in their chemical and physical properties.
Naphthalene derivatives: Compounds with naphthalene rings exhibit different reactivity and applications based on their functional groups.
List of Similar Compounds
- Benzo[b]thiophene
- Naphthalene
- Thianaphthene-3-boronic acid
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine stands out due to its unique combination of benzo[b]thiophene and naphthalene structures, offering distinct properties and applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
